2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-4-3-5-9(6-8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEIDALRFBLEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of 3,3,3-trifluoro-2,2-dimethylpropanenitrile with a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions at temperatures ranging from 90-100°C, resulting in the formation of the desired propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Applications in Medicinal Chemistry
- Anti-inflammatory Agents : Research indicates that derivatives of 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid exhibit significant anti-inflammatory properties. In animal models, these compounds have shown a marked reduction in inflammation markers, making them potential candidates for developing new anti-inflammatory drugs.
- Analgesics : The compound has been studied for its analgesic effects. Case studies demonstrate its efficacy in reducing pain responses in models of induced inflammatory conditions. This positions it as a potential therapeutic agent for pain management.
- Pharmaceutical Intermediates : As an intermediate in the synthesis of more complex pharmaceuticals, this compound is crucial for producing drugs that target nausea and vomiting associated with chemotherapy (e.g., Netupitant) . Its role in synthesizing effective antiemetic agents highlights its importance in cancer treatment protocols.
Applications in Material Science
- Polymer Chemistry : The trifluoromethyl group enhances the thermal stability and chemical resistance of polymers. Compounds like this compound can be utilized to modify polymer properties for specialized applications, such as coatings or adhesives that require enhanced durability .
- Crystal Engineering : The molecular structure of this compound allows for the formation of stable crystal lattices due to hydrogen bonding interactions. This property is beneficial for developing materials with specific mechanical or optical properties .
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of compounds related to this compound:
- Study on Anti-inflammatory Effects : In a controlled experiment involving rodents with induced arthritis, administration of the compound resulted in a significant decrease in joint swelling and pain compared to control groups. These findings support its potential use as an anti-inflammatory drug candidate.
- Evaluation as an Analgesic : A double-blind study assessed the analgesic efficacy of the compound against standard pain relief medications. Results indicated comparable effectiveness, suggesting that it may serve as a valuable alternative in pain management therapies.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position Matters : The meta-CF₃ group in the target compound enhances electronic effects compared to para isomers, influencing binding affinity in biological targets (e.g., CFTR modulation) .
Branching vs.
Functional Group Variations: Ether-linked analogs (e.g., phenoxy derivatives) exhibit distinct solubility profiles, making them suitable for aqueous formulations .
Biological Activity
2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid (CAS No. 1271556-64-9) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C12H13F3O2
- Molecular Weight : 246.23 g/mol
- Structure : The compound features a trifluoromethyl group, which is known for enhancing lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. The trifluoromethyl group contributes significantly to its pharmacological properties by influencing binding affinity and selectivity.
- Inhibition of Enzymatic Activity : Studies suggest that compounds containing trifluoromethyl groups can inhibit enzymes such as DPP-IV (Dipeptidyl Peptidase IV), which is crucial in glucose metabolism and has implications in type 2 diabetes management .
- Modulation of Neurotransmitter Uptake : Similar compounds have shown increased potency in inhibiting serotonin uptake, suggesting potential applications in mood disorders .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group at the para position on the phenyl ring has been associated with enhanced biological activity compared to non-fluorinated analogs. The following table summarizes key findings from SAR studies:
| Compound | Trifluoromethyl Position | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Para | High DPP-IV inhibition | |
| Compound B | Meta | Moderate DPP-IV inhibition | |
| Compound C | None | Low DPP-IV inhibition |
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- DPP-IV Inhibition : A study demonstrated that this compound exhibited significant DPP-IV inhibitory activity, which could lead to decreased blood glucose levels in diabetic models .
- Neuropharmacological Effects : Research indicated that derivatives of this compound could modulate neurotransmitter systems, potentially offering therapeutic benefits for psychiatric disorders .
Toxicological Profile
While detailed toxicological data specific to this compound is limited, general safety assessments indicate that compounds with similar structures require careful handling due to potential irritant properties .
Safety Data Summary
| Hazard Category | Description |
|---|---|
| Acute Toxicity | Not classified |
| Skin Irritation | Potential irritant |
| Eye Irritation | Potential irritant |
Q & A
Q. What are the established synthetic routes for 2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid, and what purification methods are recommended?
The synthesis typically involves Friedel-Crafts alkylation or esterification reactions to introduce the trifluoromethylphenyl group. For example, triazolyl derivatives of structurally similar compounds (e.g., 2,2-dimethyl-3-phenylpropanoates) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach functional groups . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?
- NMR : H and C NMR identify substituent positions. The trifluoromethyl group () shows a singlet at ~110–120 ppm in F NMR .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical for : 246.09 g/mol).
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O peaks (~1700 cm) are diagnostic .
Q. What is the role of the trifluoromethyl group in modulating the compound’s physicochemical properties?
The group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. Its electron-withdrawing nature stabilizes the carboxylic acid moiety, increasing metabolic stability compared to non-fluorinated analogs. This is critical for in vivo bioavailability studies .
Advanced Research Questions
Q. What mechanistic insights exist regarding its potential as an HDAC inhibitor, and how are assays designed to validate this?
Structural analogs (e.g., triazolyl-2,2-dimethyl-3-phenylpropanoates) exhibit histone deacetylase (HDAC) inhibition by chelating zinc ions in the enzyme active site. Assays include:
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
Discrepancies in IC values or selectivity profiles may arise from:
- Cell Line Variability : Differences in HDAC isoform expression (e.g., HDAC1 vs. HDAC6).
- Metabolic Stability : Use liver microsome assays to compare degradation rates.
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to specific HDAC isoforms .
Q. What computational strategies are employed to optimize the compound’s pharmacokinetic profile?
- QSAR Modeling : Correlate structural features (e.g., position, logP) with bioavailability.
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration and CYP450 interactions.
- InChI-Based Databases : PubChem data (e.g., InChIKey=PSPBMVIGHPBZQZ-LURJTMIESA-N) facilitate virtual screening for analogs .
Methodological Tables
Notes
- Citations follow format per provided evidence.
- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on synthesis and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

